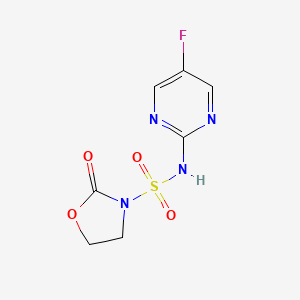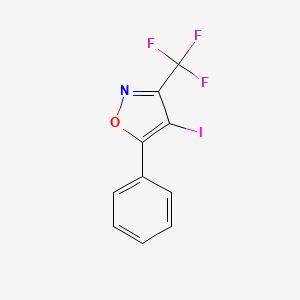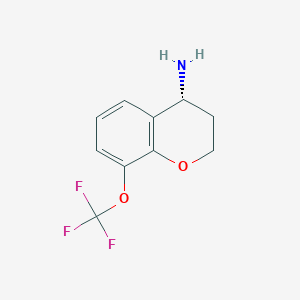
4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile: is a synthetic organic compound. Its chemical formula is C12H13F2N, and it features a benzene ring substituted with a cyano group (CN) and two fluorine atoms. The “1R” in its name indicates the stereochemistry of the amino group, which is in the R configuration.
Vorbereitungsmethoden
a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 2,6-difluorobenzonitrile with ®-1-aminobutane under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
b. Reaction Conditions: The reaction typically takes place in a suitable solvent (such as dichloromethane or acetonitrile) at an elevated temperature. Acidic or basic catalysts may be employed to facilitate the reaction. Purification methods, such as column chromatography or recrystallization, yield the pure compound.
c. Industrial Production: While industrial-scale production details are proprietary, manufacturers optimize the synthetic route for efficiency, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: The key reaction involved in its synthesis.
Aromatic Substitution: The cyano group can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the cyano group to an amine or other functional groups.
Fluorination: The compound’s fluorine atoms may participate in further reactions.
Base: Used for deprotonation during nucleophilic substitution.
Acid: Employed for protonation or activation of the cyano group.
Hydrogenation Catalysts: For reduction reactions.
Fluorinating Agents: To introduce fluorine atoms.
Major Products: The primary product is 4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile itself. Side products may include regioisomers or stereoisomers.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Fluorine Chemistry: The compound’s fluorine atoms make it valuable for studying fluorination reactions.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Fluorinated Pharmaceuticals: Investigated for their enhanced pharmacokinetics and bioavailability.
Receptor Ligands: May interact with specific receptors due to its unique structure.
Agrochemicals: Fluorinated compounds find applications in crop protection.
Materials Science: Used as building blocks for novel materials.
Wirkmechanismus
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular components, influencing biological processes. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs exist, its combination of fluorine substitution, cyano group, and stereochemistry sets it apart. Similar compounds include other fluorinated aromatics or nitriles.
Eigenschaften
Molekularformel |
C11H12F2N2 |
|---|---|
Molekulargewicht |
210.22 g/mol |
IUPAC-Name |
4-[(1R)-1-aminobutyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C11H12F2N2/c1-2-3-11(15)7-4-9(12)8(6-14)10(13)5-7/h4-5,11H,2-3,15H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
QYGLBXWVSJOMSF-LLVKDONJSA-N |
Isomerische SMILES |
CCC[C@H](C1=CC(=C(C(=C1)F)C#N)F)N |
Kanonische SMILES |
CCCC(C1=CC(=C(C(=C1)F)C#N)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Propan-2-yloxy)phenyl]butan-1-one](/img/structure/B13055771.png)
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
![2-(hydroxyamino)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13055786.png)



![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)




![2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13055843.png)


